

A Technical History of Saccharin: From Accidental Discovery to Regulatory Resolution

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Saccharin

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An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history of **saccharin**, from its serendipitous discovery in the late 19th century to its complex journey through commercialization, scientific scrutiny, and eventual regulatory acceptance. The content is tailored for a scientific audience, with a focus on the technical details of its synthesis, physicochemical properties, biological interactions, and the key experiments that have shaped its story.

Discovery and Early Development

The Accidental Discovery at Johns Hopkins University

Saccharin, or benzoic sulfimide, was the first commercially successful artificial sweetener. Its discovery in 1879 was accidental, a result of work on coal tar derivatives by Constantin Fahlberg, a chemist working in the laboratory of Professor Ira Remsen at Johns Hopkins University. Fahlberg was investigating the oxidation of o-toluenesulfonamide. One evening, he noticed a sweet taste on his hand and later on his food, which he traced back to the compound he had been working with.

Fahlberg and Remsen jointly published their findings on benzoic sulfimide in 1879 and 1880. However, the professional relationship soured when Fahlberg, recognizing the commercial potential of the intensely sweet substance, independently applied for patents in 1884 to

produce what he named "**saccharin**". This led to a significant dispute, with Remsen feeling that credit for a discovery made in his laboratory had been unjustly claimed.

Early Commercialization and Controversy

Fahlberg began producing **saccharin** in Germany in the mid-1880s and later in New York. The substance quickly found a market, particularly as a sugar substitute for people with diabetes and as a non-caloric sweetener. Its use became widespread during the sugar shortages of World War I.

However, **saccharin**'s rise was not without controversy. As early as 1907, the U.S. Department of Agriculture, under the leadership of Dr. Harvey Wiley, began to investigate **saccharin**, viewing it as an adulterant that substituted a valuable food ingredient (sugar) with a synthetic chemical of no nutritional value. This led to early regulatory battles, though President Theodore Roosevelt, a user of **saccharin**, famously defended it.

Chemical Synthesis of Saccharin

Two primary methods have been historically significant for the industrial production of **saccharin**.

The Remsen-Fahlberg Process

The original synthesis route developed by Remsen and Fahlberg starts with toluene. The key steps are:

- **Sulfonation:** Toluene is treated with chlorosulfonic acid to produce a mixture of ortho- and para-toluenesulfonyl chloride.
- **Separation:** The desired ortho isomer is separated from the para isomer.
- **Amidation:** The o-toluenesulfonyl chloride is reacted with ammonia to form o-toluenesulfonamide (OTSA).
- **Oxidation:** The methyl group of OTSA is oxidized, typically using potassium permanganate, to a carboxylic acid.

- Cyclization: The resulting o-sulfamoylbenzoic acid spontaneously cyclizes to form **saccharin** (benzoic sulfimide).



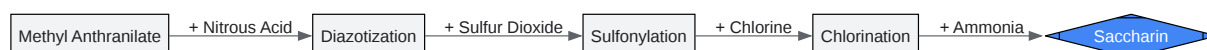
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Remsen-Fahlberg synthesis process for **saccharin**.

The Maumee Process

In 1950, an improved, more efficient synthesis was developed at the Maumee Chemical Company in Toledo, Ohio. This process avoids the difficult separation of ortho and para isomers. The key steps are:

- Starting Material: The process begins with methyl anthranilate.
- Diazotization: Methyl anthranilate is treated with nitrous acid (generated from sodium nitrite and hydrochloric acid).
- Sulfonylation: The resulting diazonium salt is reacted with sulfur dioxide.
- Chlorination: The product is then treated with chlorine.
- Amidation: Finally, reaction with ammonia yields **saccharin**.



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Maumee synthesis process for **saccharin**.

Physicochemical Properties and Data

Saccharin is a white crystalline solid. In its acidic form, it is not very soluble in water, so it is most commonly used as its sodium or calcium salt, which are highly water-soluble. It is heat-stable and does not chemically react with other food ingredients, making it suitable for a wide range of applications in food and pharmaceuticals.

Property	Value
Chemical Formula	C ₇ H ₅ NO ₃ S
Molar Mass	183.18 g/mol
Appearance	White crystalline solid
Melting Point	228.8–229.7 °C
pKa (acid form)	1.6
Solubility in water (acid form)	1 g per 290 mL
Solubility in water (sodium salt)	0.67 g/mL at room temperature
Sweetness vs. Sucrose	300–500 times sweeter

Biological Mechanism of Action

Sweet Taste Perception

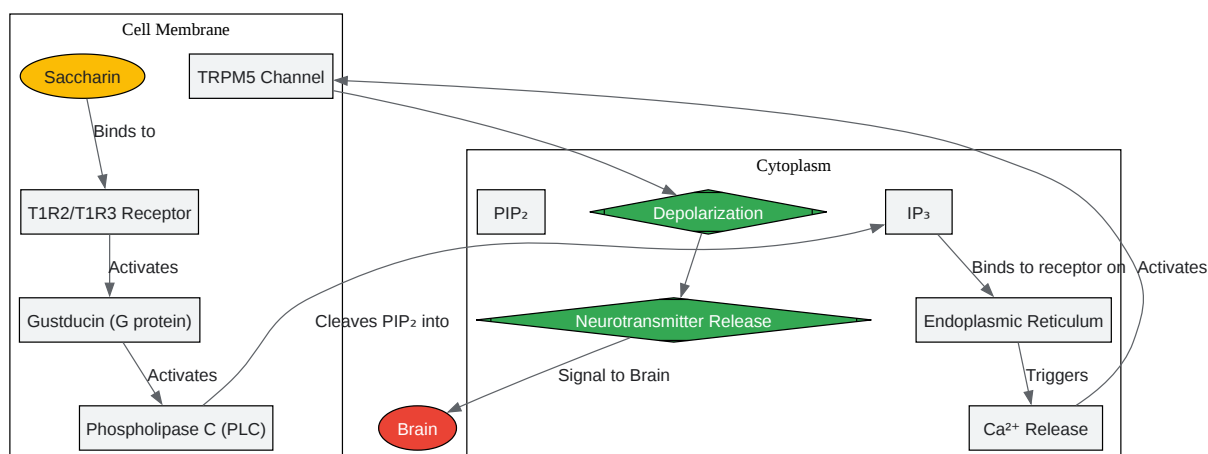
Saccharin's sweet taste is mediated by the heterodimeric G protein-coupled receptor, T1R2/T1R3, which is located in the taste bud cells on the tongue. The binding of **saccharin** to this receptor initiates a downstream signaling cascade.

Signaling Pathway for Sweet Taste:

- **Binding:** **Saccharin** binds to the T1R2 subunit of the T1R2/T1R3 sweet taste receptor.
- **G Protein Activation:** This binding event activates the associated G protein, gustducin.
- **PLC Activation:** Gustducin, in turn, activates phospholipase C (PLC).
- **IP₃ and DAG Production:** PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).

- **Calcium Release:** IP₃ binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺).
- **TRPM5 Channel Activation:** The increase in intracellular Ca²⁺ activates the TRPM5 (Transient Receptor Potential cation channel subfamily M member 5) channel.
- **Depolarization and Neurotransmitter Release:** The opening of the TRPM5 channel leads to membrane depolarization and the release of neurotransmitters, which send a signal of "sweetness" to the brain.

Interestingly, **saccharin** can also trigger insulin secretion in pancreatic β -cells through a similar STR-dependent pathway.



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Saccharin sweet taste signaling pathway.

Bitter Aftertaste

At high concentrations, **saccharin** is known to have a bitter or metallic aftertaste. This is because it can also activate two members of the human TAS2R family of bitter taste receptors, specifically hTAS2R43 and hTAS2R44. This dual-receptor interaction explains its complex taste profile.

The Carcinogenicity Controversy and its Resolution

The 1970s Rat Studies

The most significant challenge to **saccharin**'s safety arose in the early 1970s from a series of animal studies.

Experimental Protocol Overview (1977 Canadian Study):

- Test Subjects: Male and female Wistar rats.
- Study Design: A two-generation chronic toxicity study. The first generation (F0) was fed diets containing high doses of sodium **saccharin** (typically 5% or 7.5% of the diet) and mated. Their offspring (F1 generation) were exposed to **saccharin** from gestation, through lactation, and for their entire lifespan.
- Endpoint: The primary endpoint was the incidence of tumors, particularly in the urinary bladder.

Key Findings:

The studies found a statistically significant increase in the incidence of bladder tumors in the F1 generation of male rats fed high doses of sodium **saccharin**. Female rats were less affected. These findings, under the mandate of the Delaney Clause (which prohibited the approval of any food additive found to cause cancer in humans or animals), led the FDA to propose a ban on **saccharin** in 1977.

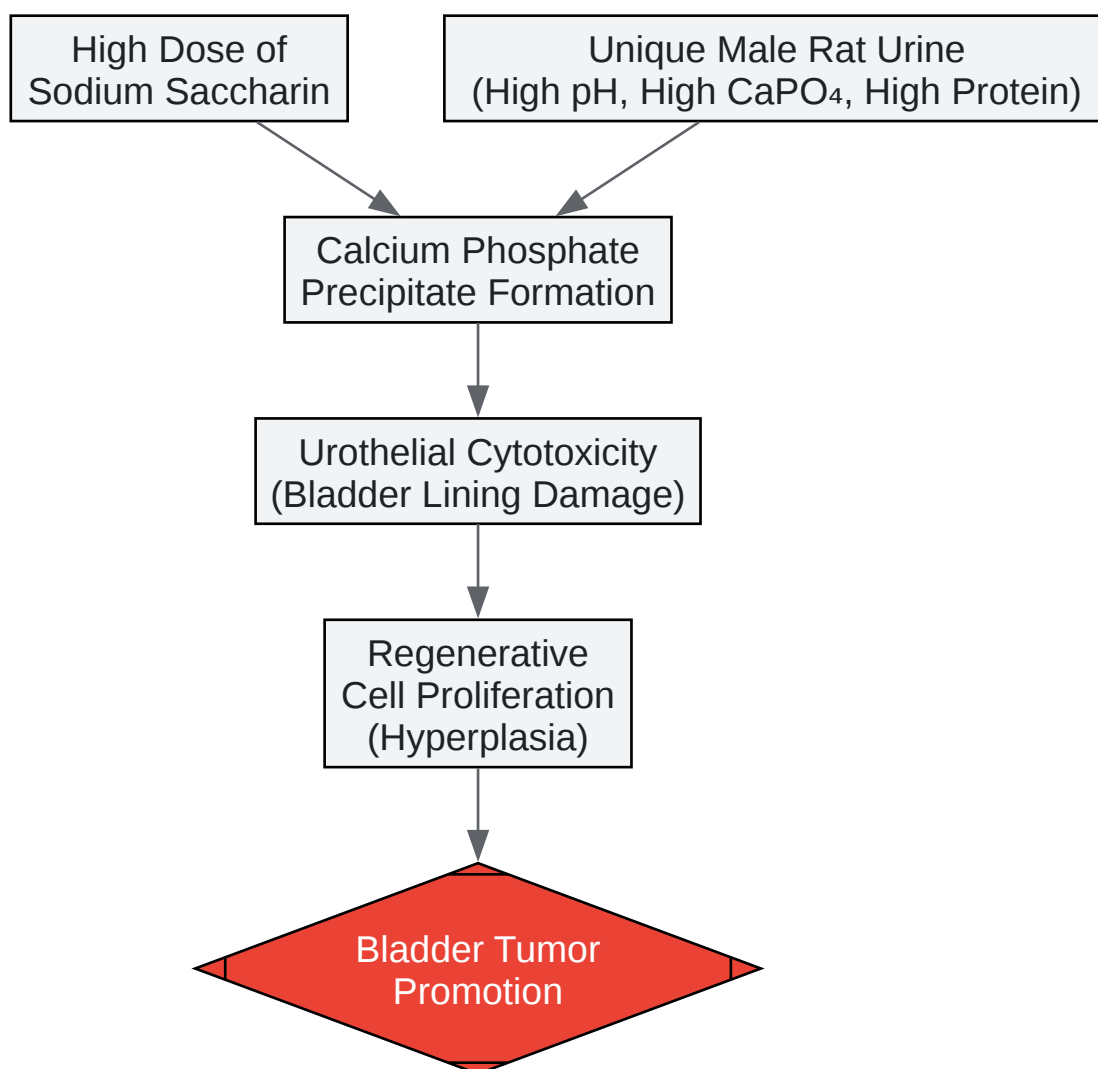
Public Response and Mechanistic Studies

The proposed ban was met with significant public opposition, leading Congress to pass the **Saccharin** Study and Labeling Act of 1977. This act placed a moratorium on the ban but required a warning label on all **saccharin**-containing products.

Subsequent research focused on understanding the mechanism behind tumor formation in male rats. These studies revealed a process that is specific to the physiology of the male rat and not relevant to humans.

Mechanism of Bladder Tumor Formation in Male Rats:

- **High Dose of Sodium Saccharin:** The high doses administered were a critical factor.
- **Unique Rat Urine Composition:** Male rats have naturally high concentrations of certain proteins (e.g., α_2 -globulin), high pH, and high levels of calcium phosphate in their urine.
- **Precipitate Formation:** The combination of high sodium **saccharin** concentration and the specific urinary environment of male rats leads to the formation of a calcium phosphate-containing precipitate.
- **Urothelial Cytotoxicity:** These microcrystals cause physical damage and irritation to the lining of the bladder (the urothelium).
- **Regenerative Hyperplasia:** The bladder responds to this chronic damage with increased cell division (regenerative hyperplasia) to repair the tissue.
- **Tumor Promotion:** This state of chronic, rapid cell proliferation acts as a tumor promoter, increasing the likelihood that spontaneous mutations will lead to the formation of tumors.



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Mechanism of **saccharin**-induced tumors in male rats.

Human Epidemiological Studies and Regulatory Delisting

Numerous epidemiological studies in humans have been conducted to investigate a potential link between **saccharin** consumption and bladder cancer. These studies have consistently failed to find any evidence of an increased risk in the human population.

Summary of Key Carcinogenicity and Epidemiological Data:

Study Type	Subject	Key Findings	Conclusion
Two-Generation Chronic Bioassay	Male Rats	Increased incidence of bladder tumors at high doses ($\geq 5\%$ of diet).	Carcinogenic in male rats under specific conditions.
Mechanistic Studies	Rats	Tumorigenesis is a secondary effect of precipitate-induced cell proliferation.	Mechanism is not relevant to humans due to differences in urine composition.
Case-Control & Cohort Studies	Humans	No consistent or statistically significant association between saccharin use and bladder cancer risk.	Not a human carcinogen at normal consumption levels.

Based on the extensive mechanistic and epidemiological evidence, major regulatory and scientific bodies have concluded that the rat bladder tumor findings are not relevant to humans. In 2000, the U.S. National Toxicology Program removed **saccharin** from its list of potential carcinogens, and the requirement for a warning label was lifted. The International Agency for Research on Cancer (IARC) has also reclassified **saccharin** to Group 3, "not classifiable as to its carcinogenicity to humans."

Conclusion

The history of **saccharin** is a compelling case study in the intersection of chemical discovery, commercial interests, public health, and regulatory science. From its accidental discovery, it became a widely used sugar substitute, only to face decades of scrutiny over its safety. In-depth scientific investigation ultimately revealed a species-specific mechanism of toxicity that was not applicable to humans. Today, **saccharin** remains an approved and widely used non-nutritive sweetener, its long and often contentious history serving as a valuable lesson in the rigorous, evidence-based approach required for the safety assessment of food additives and pharmaceutical excipients.

- To cite this document: BenchChem. [A Technical History of Saccharin: From Accidental Discovery to Regulatory Resolution]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15558761#history-of-saccharin-discovery-and-development>]

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